molecular formula C11H14ClNO B5878563 N-(3-chloro-4-methylphenyl)-2-methylpropanamide

N-(3-chloro-4-methylphenyl)-2-methylpropanamide

Cat. No.: B5878563
M. Wt: 211.69 g/mol
InChI Key: CFPKFWVMJOCXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a methyl group on the propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-chloro-4-methylaniline+2-methylpropanoyl chlorideThis compound+HCl\text{3-chloro-4-methylaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloro-4-methylaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-chloro-4-methylbenzoic acid.

    Reduction: N-(3-chloro-4-methylphenyl)-2-methylpropanamine.

    Substitution: N-(3-methoxy-4-methylphenyl)-2-methylpropanamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, as a herbicide, it inhibits photosynthesis in susceptible plants by interfering with the electron transport chain in chloroplasts. This leads to the production of reactive oxygen species and subsequent cell damage.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Comparison: N-(3-chloro-4-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the propanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPKFWVMJOCXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.